1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI)
Description
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) is a benzimidazole derivative characterized by a carboxylic acid group at the 2-position and a hydroxyl group at the 1-position of the benzimidazole core. Benzimidazole derivatives are widely studied for their pharmacological and industrial relevance, particularly in drug development (e.g., antiparasitic and anticancer agents) and coordination chemistry due to their metal-binding capabilities .
Properties
IUPAC Name |
1-hydroxybenzimidazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHROBPZWETYCBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with formic acid, followed by oxidation to introduce the hydroxy group at the 1-position. The reaction conditions typically involve heating the reactants under reflux .
Industrial Production Methods
Industrial production of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) often involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming simpler benzimidazole derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid derivatives, while substitution reactions can produce various halogenated or alkylated benzimidazole compounds .
Scientific Research Applications
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-carboxylicacid,1-hydroxy-(9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. In cancer research, it may exert its effects by interfering with cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
Biological Activity
1H-Benzimidazole-2-carboxylic acid, 1-hydroxy-(9CI) (CAS No. 59118-50-2) is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of interest in medicinal chemistry and pharmacology. This article presents an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1H-Benzimidazole-2-carboxylic acid, 1-hydroxy-(9CI) has the following structural formula:
The compound typically exists in a zwitterionic form, which may influence its solubility and interaction with biological targets .
Biological Activity Overview
Benzimidazole derivatives are known for a wide range of biological activities, including:
- Antimicrobial Activity : Effective against various bacteria and fungi.
- Antiviral Activity : Potential against viral infections.
- Anticancer Properties : Inhibition of tumor growth through various mechanisms.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
The biological activity of 1H-benzimidazole-2-carboxylic acid is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation in cancer cells.
- Receptor Modulation : It may act on specific receptors that regulate inflammation and immune responses.
- Microtubule Disruption : Similar to other benzimidazole derivatives, it may interfere with microtubule dynamics, affecting cell division and growth in pathogens .
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid:
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
- Anticancer Activity :
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
